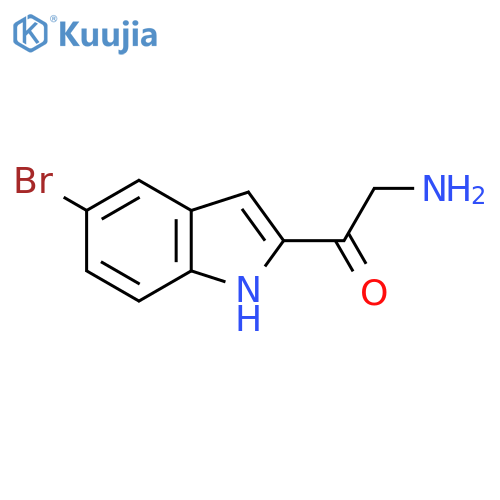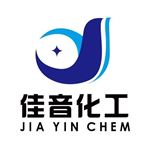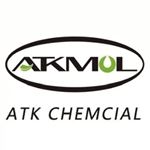Cas no 2229208-39-1 (2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one)

2229208-39-1 structure
商品名:2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one
- EN300-1917926
- 2229208-39-1
-
- インチ: 1S/C10H9BrN2O/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,13H,5,12H2
- InChIKey: XHEFLYKMIAOPOO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)C=C(C(CN)=O)N2
計算された属性
- せいみつぶんしりょう: 251.98983g/mol
- どういたいしつりょう: 251.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 58.9Ų
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1917926-1.0g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 1g |
$1100.0 | 2023-05-31 | ||
| Enamine | EN300-1917926-1g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1917926-0.1g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1917926-0.25g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1917926-2.5g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1917926-10.0g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 10g |
$4729.0 | 2023-05-31 | ||
| Enamine | EN300-1917926-0.05g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1917926-10g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 10g |
$4729.0 | 2023-09-17 | ||
| Enamine | EN300-1917926-5g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 5g |
$3189.0 | 2023-09-17 | ||
| Enamine | EN300-1917926-5.0g |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one |
2229208-39-1 | 5g |
$3189.0 | 2023-05-31 |
2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one 関連文献
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
2229208-39-1 (2-amino-1-(5-bromo-1H-indol-2-yl)ethan-1-one) 関連製品
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1189426-16-1(Sulfadiazine-13C6)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量